molecular formula C10H13Cl2NO2 B8065834 methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride

methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride

Cat. No.: B8065834
M. Wt: 250.12 g/mol
InChI Key: QFEIINDBBKJXOD-FVGYRXGTSA-N
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Description

methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a methyl ester of L-phenylalanine, where a chlorine atom is substituted on the phenyl ring. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, chloro-, methyl ester, hydrochloride typically involves the esterification of L-phenylalanine with methanol in the presence of a suitable catalyst, followed by chlorination. The reaction conditions often include:

    Esterification: L-phenylalanine is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form L-phenylalanine methyl ester.

    Chlorination: The methyl ester is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom on the phenyl ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the chlorinated ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods for L-Phenylalanine, chloro-, methyl ester, hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, chloro-, methyl ester, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted phenylalanine derivatives.

    Hydrolysis: The major product is L-phenylalanine.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

L-Phenylalanine, chloro-, methyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Phenylalanine, chloro-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The chlorine substitution on the phenyl ring can influence its binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine methyl ester hydrochloride: Similar structure but without the chlorine substitution.

    4-Chloro-DL-phenylalanine methyl ester hydrochloride: A racemic mixture with a similar structure but different stereochemistry.

    N-methyl-L-phenylalanine: A derivative with a methyl group on the nitrogen atom.

Uniqueness

L-Phenylalanine, chloro-, methyl ester, hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly alter its chemical and biological properties compared to its non-chlorinated counterparts. This substitution can enhance its reactivity in certain chemical reactions and influence its interactions with biological targets.

Properties

IUPAC Name

methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12-11)7-8-5-3-2-4-6-8;/h2-6,9,12H,7H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEIINDBBKJXOD-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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